4-Chloro-3-fluoropyridine CAS number 2546-56-7 properties
4-Chloro-3-fluoropyridine CAS number 2546-56-7 properties
An In-depth Technical Guide to 4-Chloro-3-fluoropyridine (CAS 2546-56-7)
Executive Summary
4-Chloro-3-fluoropyridine has emerged as a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its strategic placement of halogen atoms on the pyridine scaffold imparts unique reactivity and allows for the introduction of fluorine, a critical element for modulating the physicochemical and pharmacological properties of target molecules.[3][4] This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and applications from the perspective of an application scientist. We will explore the causality behind its synthetic utility, provide validated protocols for its functionalization, and offer a comprehensive overview for researchers, chemists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is the cornerstone of successful process development and experimental design. 4-Chloro-3-fluoropyridine is a colorless to light yellow liquid at room temperature, a physical state that lends itself well to handling and dosage in various reaction setups.[1][5] Its key identifiers and properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 2546-56-7[6] |
| Molecular Formula | C₅H₃ClFN[6] |
| Molecular Weight | 131.53 g/mol [6] |
| IUPAC Name | 4-chloro-3-fluoropyridine[6] |
| Synonyms | 3-fluoro-4-chloropyridine, 4-chloro-3-fluoro-pyridin[5][7] |
| InChI Key | BEQUUSCRAKEKQM-UHFFFAOYSA-N[6] |
| SMILES | C1=CN=CC(=C1Cl)F[6] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Light yellow liquid | [1][5] |
| Density | 1.333 g/mL at 25 °C | [5] |
| Boiling Point | ~139 °C at 760 mmHg | [2][5] |
| Melting Point | -24 °C | [2][5] |
| Flash Point | 28 °C to 37.8 °C (closed cup) | [5] |
| pKa | 1.93 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8 °C, under inert gas |[5] |
Synthesis and Reactivity Profile
The synthetic value of 4-Chloro-3-fluoropyridine lies in the distinct electronic nature of its substituents, which directs its reactivity. The fluorine atom, being a π-donor and strong σ-withdrawer, and the chlorine atom at the 4-position create an electron-deficient ring system that is primed for specific transformations.[8]
Common Synthetic Routes
Industrially, this compound is often prepared via halogen exchange (HALEX) reactions or from functionalized pyridine precursors.[1] A prevalent strategy involves the selective fluorination of a corresponding chlorinated pyridine, such as 3,4-dichloropyridine.[1] Another viable, though more classic, approach involves the diazotization of an aminopyridine precursor in anhydrous hydrogen fluoride, a method known as the Balz-Schiemann reaction.[9][10]
Caption: Generalized synthetic pathways to 4-Chloro-3-fluoropyridine.
Regioselective Functionalization: A Key Asset
The primary utility of 4-Chloro-3-fluoropyridine in drug development stems from its predictable reactivity. The 3-fluoro substituent significantly enhances the electrophilicity and reactivity of the pyridine ring, particularly at the 2-position.[8] This directed reactivity is a critical advantage, as it minimizes the formation of undesired isomers, simplifying purification and improving process yields.
A powerful example of this is the regioselective amidomethylation, which can be achieved through two distinct and effective methodologies: metalation and Minisci-type reactions.[11]
-
Metalation/Deprotonation: At low temperatures (-75 °C), kinetic deprotonation using a strong base like lithium tetramethylpiperidide (LiTMP) selectively removes the proton at the C2 position, the most acidic site. The resulting lithiated intermediate can then be quenched with an electrophile.[8][11]
-
Minisci-Type Radical Reaction: This method offers a more scalable and often shorter route. Using silver/persulfate or photoredox catalysis, an amidomethyl radical is generated and adds preferentially to the electron-deficient C2 position of the pyridine ring.[8][11] This approach is particularly favorable for its tolerance of various functional groups, including acid-labile protecting groups like N-Boc.[8]
Caption: Workflow for photoredox-mediated Minisci reaction.
Experimental Protocol: Photoredox-Mediated Amidomethylation
The following protocol is a self-validating system adapted from established literature, designed to ensure high regioselectivity and yield.[8]
Objective: To synthesize N-Boc-2-aminomethyl-4-chloro-3-fluoropyridine.
Materials:
-
4-Chloro-3-fluoropyridine (1.0 eq)
-
N-Boc-glycine (2.0 eq)
-
fac-Ir(ppy)₃ (photocatalyst, 1 mol%)
-
Potassium Persulfate (K₂S₂O₈) (2.0 eq)
-
Acetonitrile (MeCN) and Water (H₂O) as solvent (e.g., 3:1 ratio)
-
Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)
-
Blue LED light source
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-chloro-3-fluoropyridine, N-Boc-glycine, potassium persulfate, and the photocatalyst.
-
Solvent Addition: Degas the solvent mixture (MeCN/H₂O) by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. Add the degassed solvent to the reaction vessel.
-
Reaction Setup: Seal the vessel and place it approximately 5-10 cm from the blue LED light source. Ensure consistent stirring to maintain a homogeneous mixture. A cooling fan may be necessary to maintain ambient temperature.
-
Initiation and Monitoring: Begin irradiation with the blue LEDs. The reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS or TLC) until consumption of the starting material is observed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-substituted product.
Spectroscopic and Analytical Characterization
Robust characterization is essential to confirm the identity and purity of 4-Chloro-3-fluoropyridine and its derivatives.
Table 3: Key Spectroscopic Data for Reaction Product (2-formyl-4-chloro-3-fluoropyridine) [8]
| Nucleus | Chemical Shift (δ, ppm) and Coupling |
|---|---|
| ¹H NMR | 10.2 (s, 1H, CHO), 8.52 (d, J=5 Hz, 1H), 7.63 (t, J=5 Hz, 1H) |
| ¹³C NMR | 188.7 (s), 156.1 (d, J(C-F)=278 Hz), 146.2 (d, J(C-F)=7 Hz), 143.3 (d, J(C-F)=7 Hz), 133.2 (d, J(C-F)=16 Hz), 129.8 (s) |
| ¹⁹F NMR | -127.8 (d, J(F-H)=5 Hz) |
| HRMS | Calculated for C₆H₃ClFNO (M+H)⁺: 159.9966; Found: 159.9961 |
Note: Data is for a derivative to illustrate characterization post-reaction.
Core Applications in Research and Development
The strategic value of 4-Chloro-3-fluoropyridine is most evident in its application as a precursor to complex, high-value molecules.
Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[3][4] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[3][9] 4-Chloro-3-fluoropyridine provides a reliable scaffold to introduce these benefits into novel therapeutic agents, especially kinase inhibitors used in oncology.[1]
Caption: Logical flow from building block to Active Pharmaceutical Ingredient (API).
Agrochemicals
Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to create more potent and stable pesticides and herbicides.[1][9] The chloro and fluoro substituents on the pyridine ring can contribute to the desired biological activity and environmental persistence profile of the final agrochemical product.[1]
Safety, Handling, and Storage
As with any reactive chemical intermediate, adherence to strict safety protocols is mandatory.
Table 4: GHS Hazard Information [6]
| Pictogram | Code | Hazard Statement |
|---|---|---|
| 🔥 | H226 | Flammable liquid and vapor |
| ❕ | H315 | Causes skin irritation |
| ❕ | H319 | Causes serious eye irritation |
| ❕ | H335 | May cause respiratory irritation |
Handling and Storage Recommendations:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Use explosion-proof electrical and lighting equipment.[12] Eyewash stations and safety showers must be readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids (Storage Class 3).[5] Keep away from heat, sparks, open flames, and strong oxidizing agents, acids, and bases.[1][12] Store under an inert atmosphere (e.g., argon).
-
Spill & Disposal: In case of a spill, remove all ignition sources.[12] Absorb with an inert material and place in a suitable container for disposal.[12] Dispose of contents/container to an approved waste disposal plant.[13]
Conclusion
4-Chloro-3-fluoropyridine is more than a simple halogenated heterocycle; it is a highly valuable and versatile tool for chemical innovation. Its well-defined physicochemical properties, predictable regioselectivity in functionalization reactions, and its role as a key precursor for fluorinated bioactive molecules solidify its importance in the R&D landscape.[3][8] For researchers in drug discovery and process development, a thorough understanding of this compound's reactivity and handling requirements is essential for leveraging its full synthetic potential safely and effectively.
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- Sigma-Aldrich. (n.d.). 4-Chloro-3-fluoropyridine, ≥95.0%. Merck.
- ChemicalBook. (2025). 4-Chloro-3-fluoropyridine.
- Papaioannou, N., et al. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry, 85(17), 11349–11358.
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